Aloe-emodin-glucoside

Descripción

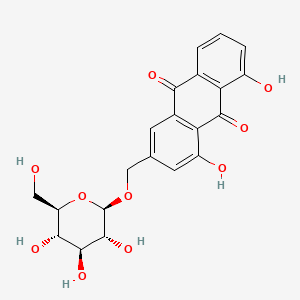

Structure

3D Structure

Propiedades

IUPAC Name |

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVCDULHERIH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951621 | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-89-6, 29010-56-8 | |

| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe-emodin-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Aloe Emodin Glucoside

Chromatographic Separations

Chromatography is a fundamental technique for the isolation and purification of aloe-emodin-glucoside from complex plant extracts. The choice of chromatographic method depends on the scale of separation and the desired purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is commonly employed for this purpose.

A typical HPLC method for the analysis of aloe-emodin-8-O-β-D-glucoside involves a gradient elution on a C18 column. The mobile phase often consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.2% acetic acid in water) and an organic solvent like methanol. The gradient program allows for the effective separation of the glycoside from other components in the extract. For instance, a gradient program could start with a lower concentration of the organic solvent, which is gradually increased over time to elute compounds with increasing hydrophobicity. The detection of this compound is typically carried out using a UV detector, with the wavelength set at approximately 254 nm.

The retention time for aloe-emodin-8-O-β-D-glucoside in a specific HPLC system was reported to be 27.177 ± 0.0016 minutes, distinguishing it from its aglycone, aloe-emodin (B1665711), which had a longer retention time of 30.748 ± 0.006 minutes under the same conditions.

For the isolation of larger quantities of pure this compound for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

In a study detailing the purification of emodin-8-O-glucoside (an isomer of this compound), a preparative HPLC system with a reversed-phase C18 column (e.g., 250 × 20 mm, 5.0 µm) was used. The separation was achieved using a gradient elution with acetonitrile and water as the mobile phase at a flow rate of 14 mL/min. The process started with 30% acetonitrile, which was increased to 60% over 35 minutes researchgate.net. Fractions are collected at specific time intervals, and those containing the pure compound are pooled and concentrated. The purity of the isolated compound is then typically verified by analytical HPLC.

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that is particularly useful for the fractionation of crude extracts and the isolation of natural products like this compound. CPC avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

The separation in CPC is based on the partitioning of the solute between two immiscible liquid phases. A suitable biphasic solvent system is crucial for a successful separation. For the fractionation of an extract containing emodin (B1671224) glucosides, a solvent system composed of petroleum ether, ethyl acetate, methanol, and water in a 4:5:4:5 (v/v/v/v) ratio has been successfully employed. In this system, the upper phase, which was rich in emodin glucosides, was used as the stationary phase. The selection of the appropriate solvent system is guided by the partition coefficient (K) of the target compound.

Extract Preparation and Fractionation Strategies

The initial step in isolating this compound is the preparation of a crude extract from the plant material. This is typically followed by various fractionation techniques to enrich the extract with the target compound before final purification by chromatography.

The dried and powdered plant material is first extracted with a suitable solvent, such as methanol or ethanol. The choice of solvent is critical to ensure efficient extraction of the glycoside. The resulting crude extract is a complex mixture of various phytochemicals.

To isolate aloe-emodin dianthrone diglucosides from the leaves of Cassia angustifolia, a comprehensive fractionation strategy involving successive column chromatography was employed. This multi-step process utilized a series of different stationary phases to achieve a high degree of purification. The crude extract was first passed through an Amberlite XAD-2 column, which is a non-polar resin effective for adsorbing organic compounds from aqueous solutions. Subsequent purification steps involved chromatography on silica (B1680970) gel, followed by Polyamide C-200, and finally Sephadex LH-20, a size-exclusion chromatography resin nih.gov. This systematic approach of using different chromatographic materials with varying separation principles allows for the effective removal of impurities and the isolation of the target this compound.

Biosynthesis and Chemical Derivatization of Aloe Emodin Glucoside

Biosynthetic Pathways of Anthraquinone (B42736) Glycosides in Plants

The formation of aloe-emodin-glucoside in plants is a multi-step process that begins with the synthesis of its aglycone core, aloe-emodin (B1665711), followed by a glycosylation step.

Polyketide Pathway

The biosynthesis of the aloe-emodin anthraquinone core proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone structure.

In higher plants, anthraquinones are predominantly synthesized through this pathway, starting with one molecule of acetyl-CoA and seven molecules of malonyl-CoA. researchgate.net These molecules are condensed by a type III polyketide synthase (PKS) enzyme, specifically an octaketide synthase (OKS), to form an octaketide chain. researchgate.net This linear chain undergoes cyclization and a series of dehydration and oxidation reactions to form emodin (B1671224) anthrone (B1665570), which is then oxidized to generate emodin. researchgate.net Aloe-emodin is an isomer of emodin. wikipedia.org

Glycosylation Mechanisms and Enzymes (e.g., Glucosyltransferases)

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the aloe-emodin aglycone. This reaction, known as glycosylation, is catalyzed by a class of enzymes called UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, aloe-emodin.

Glycosylation significantly impacts the physicochemical properties of the aglycone, often leading to increased water solubility and stability. nih.govresearchgate.netresearchgate.net Plant UGTs from the GT1 family are key candidates for the glycosylation of natural products like aloe-emodin. dtu.dk Research has identified specific UGTs capable of glucosylating emodin and related compounds. For instance, a glucosyltransferase from tartary buckwheat, FtUGT73BE5, has been shown to glucosylate emodin in vitro. researchgate.net Similarly, RpUGT1 from rhubarb has been identified as an emodin-6-O-glucosyltransferase. dtu.dk These enzymes facilitate the formation of an O-glycosidic bond between the glucose molecule and a hydroxyl group on the aloe-emodin structure.

Synthetic Approaches for this compound and its Analogs

Both biotechnological and chemical methods have been developed to synthesize this compound and its derivatives, offering alternatives to extraction from natural sources and enabling the creation of novel analogs.

Enzymatic Modification and Biotransformation (e.g., using Escherichia coli strains)

Metabolic engineering and biotransformation offer a promising approach for the production of this compound. Genetically engineered strains of Escherichia coli have been successfully used to glycosylate aloe-emodin.

In one study, a glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) was expressed in E. coli to carry out the enzymatic modification of aloe-emodin. nih.govresearchgate.net To enhance the production of the necessary UDP-glucose donor, the E. coli strain was further engineered by deleting genes that divert glucose from the UDP-glucose precursor pool and overexpressing a gene that promotes its synthesis. nih.govresearchgate.net This engineered strain was then used as a whole-cell biocatalyst to convert exogenously supplied aloe-emodin into aloe-emodin-O-β-D-glucoside. nih.govresearchgate.net

Optimization of culture conditions and scaling up the process in a fermentor resulted in significant bioconversion rates. nih.govresearchgate.net Research has demonstrated the production of aloe-emodin-O-β-D-glucoside at a concentration of 45 mg/L, which represents an 84% bioconversion of the initial aloe-emodin substrate. nih.govresearchgate.net This highlights the potential of microbial fermentation for the efficient and scalable production of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Used | Glycosyltransferase (YjiC) from Bacillus licheniformis | nih.govresearchgate.net |

| Host Organism | Engineered Escherichia coli BL21(DE3) | nih.govresearchgate.net |

| Substrate | Aloe-emodin (200 µM) | nih.govresearchgate.net |

| Product | Aloe-emodin-O-β-D-glucoside | nih.govresearchgate.net |

| Maximum Yield | 168 µM (45 mg/L) | nih.govresearchgate.net |

| Bioconversion Rate | ~84% | nih.govresearchgate.net |

Chemical Synthesis of Aloe-emodin Derivatives

Chemical synthesis provides a versatile platform for creating a wide array of aloe-emodin derivatives with potentially enhanced biological activities.

A significant area of research has been the synthesis of aloe-emodin glycosides featuring amino sugars, which are characteristic of the anthracycline class of chemotherapy drugs. usp.br The attachment of an amino-sugar unit to the anthraquinone core of aloe-emodin has been shown to improve its cytotoxic activity against cancer cell lines. researchgate.netnih.gov

The synthesis of these derivatives involves the glycosylation of the aloe-emodin aglycone with a protected amino sugar donor. For example, new glycosylated derivatives of aloe-emodin have been patented, with one such derivative bearing an acosamine fragment. researchgate.net The stereochemistry of the glycosidic linkage (α or β) and the configuration of substituents on the amino sugar can have a notable impact on the biological activity of the final compound. researchgate.net

| Derivative Class | Modification | Key Finding | Reference |

|---|---|---|---|

| Amino-sugar Glycosides | Attachment of an amino-sugar unit to the anthraquinone core. | Significant improvement in cytotoxicity against several cancer cell lines compared to aloe-emodin. | researchgate.netnih.gov |

| Acosamine Derivatives | Glycosylation with an acosamine fragment at the 3-position. | Demonstrated potent antiproliferative activity in various cancer cell lines. | researchgate.net |

| Aloe-emodin–coumarin Hybrids | Hybridization of aloe-emodin with coumarin moieties. | Some hybrid compounds exhibited potent antiproliferative activity against a broad spectrum of tumor cell lines. | mdpi.com |

Methylated Analogs

Research into the specific methylated analogs of this compound is not extensively documented in publicly available scientific literature. While methylation is a known metabolic pathway for anthraquinones, specific studies detailing the synthesis and properties of methylated derivatives of this compound are limited. nih.gov General metabolic pathways for anthraquinones can include methylation and demethylation, but these have not been specifically detailed for this compound itself. nih.gov

Aloin-Derived Transformations (e.g., to Aloe-emodin, Rheinal, Rhein)

Aloin (B1665253) (also known as barbaloin) serves as a key precursor in the semi-synthesis of several important anthraquinone derivatives, including aloe-emodin and rhein (B1680588). nih.govresearchgate.net These transformations typically involve oxidation processes to convert the C-glycoside structure of aloin into the corresponding aglycone and its subsequent derivatives.

Transformation of Aloin to Aloe-emodin:

The conversion of aloin to aloe-emodin is a well-documented oxidative process. wikipedia.orgoup.comresearchgate.net This transformation is challenging due to the carbon-carbon bond between the glucose moiety and the anthrone ring in aloin, which is resistant to simple acid hydrolysis. researchgate.net One established method involves the oxidation of aloin using an oxygen-containing gas in the presence of an acid, often within a polyhydric alcohol solvent like ethylene glycol. wikipedia.orgnih.gov Another common laboratory and industrial method employs ferric chloride (FeCl₃) to facilitate the oxidation. oup.comresearchgate.net

The reaction conditions for the oxidation of aloin to aloe-emodin can be varied to optimize the yield and purity of the final product. The purity of the starting aloin is not always critical for the reaction to proceed, allowing for the use of crude aloin extracts. wikipedia.org

Below is a table summarizing typical reaction conditions for the synthesis of aloe-emodin from aloin.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Reaction Time | Purity of Product | Reference |

| Crude Aloin (39% pure) | O₂ / Nitric Acid (HNO₃) | Ethylene Glycol | 120°C | 5-6 hours | 95-98% | wikipedia.orgnih.gov |

| Aloin | Ferric Chloride (FeCl₃) | Hydrochloric Acid (HCl) | Reflux | Not Specified | Not Specified | researchgate.net |

| Aloin | O₂ / Copper Salt Catalyst | Acidic Medium | Not Specified | 3-15 hours | Not Specified | oup.com |

Transformation to Rhein:

Aloe-emodin, once synthesized from aloin, can be further oxidized to produce rhein (also known as cassic acid). researchgate.netwikipedia.orgnih.gov Rhein is an anthraquinone derivative with a carboxylic acid group, found naturally in plants like rhubarb and senna. nih.gov A common method for this conversion involves treating aloe-emodin with a chromium-free oxidizing medium. wikipedia.org For instance, a mixture of sodium nitrite dissolved in sulfuric acid can be used as the oxidizing agent. wikipedia.org The aloe-emodin is added to the heated oxidizing medium, and the reaction proceeds over a few hours. wikipedia.org The resulting rhein can then be purified through various extraction and precipitation techniques. wikipedia.orgnih.gov

Oxidation: Aloin is oxidized to form the intermediary compound aloe-emodin. researchgate.net

Further Oxidation: Aloe-emodin is then oxidized to form rhein. nih.govresearchgate.net

While "rheinal" is mentioned in some literature, detailed information regarding its specific structure and synthesis from aloin or aloe-emodin is not well-defined in the context of these transformations.

Pharmacological Activities and Research Potential of Aloe Emodin Glucoside

Anticancer and Antiproliferative Research

Research into the therapeutic potential of anthraquinone (B42736) glycosides has highlighted their activity against various cancer cell lines. While much of the research has focused on the aglycone form, aloe-emodin (B1665711), studies on its glycoside derivatives are emerging, revealing significant antiproliferative effects.

Studies have investigated the impact of emodin (B1671224) derivatives on neuroectodermal tumors, demonstrating notable inhibitory effects on cell viability and proliferation.

Research on emodin-8-O-glucoside (E-8-O-G), a glycosylated derivative of emodin, has shown its ability to inhibit the viability and induce cytotoxicity in neuroblastoma and glioblastoma cancer cells. mdpi.com In laboratory studies, E-8-O-G demonstrated dose-dependent inhibition of viability and proliferation in SK-N-AS neuroblastoma cells, T98G human glioblastoma cells, and C6 mouse glioblastoma cells. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) values were recorded at 108.7 µM for SK-N-AS cells, 61.24 µM for T98G cells, and 52.67 µM for C6 cells. mdpi.comnih.gov

The aglycone, aloe-emodin, has also been studied extensively for its effects against these types of tumors. It has been shown to selectively kill neuroectodermal tumor cells both in vitro and in vivo. aacrjournals.orgsemanticscholar.org In U87MG glioblastoma cells, aloe-emodin significantly decreased cell proliferation in a time- and dose-dependent manner, blocking the cell cycle in the S and G2/M phases and inducing apoptosis. mdpi.comresearchgate.net Furthermore, aloe-emodin has demonstrated the ability to overcome resistance to conventional chemotherapy agents like temozolomide (B1682018) in primary human glioblastoma cell lines, suggesting its potential as an adjuvant therapy. mdpi.comnih.govresearchgate.net It achieves this, in part, by inhibiting colony formation and the migration of glioblastoma cells. mdpi.comnih.govresearchgate.net

Table 1: Research Findings on Emodin Derivatives in Neuroectodermal Tumors

| Compound | Cell Line(s) | Key Findings |

|---|---|---|

| Emodin-8-O-Glucoside | SK-N-AS (Neuroblastoma), T98G (Glioblastoma), C6 (Glioblastoma) | Inhibited viability and proliferation in a dose-dependent manner. mdpi.comnih.gov |

| Aloe-emodin | U87MG (Glioblastoma) | Decreased cell proliferation; induced cell cycle block and apoptosis. mdpi.comresearchgate.net |

| Aloe-emodin | NULU, ZAR (Primary Glioblastoma) | Overcame temozolomide resistance; inhibited colony formation and migration. mdpi.comnih.govresearchgate.net |

Specific research on aloe emodin 3-O-glucoside (AE3G) has demonstrated its potent anticancer effects against non-small-cell lung cancer (NSCLC). A 2022 study found that AE3G significantly inhibited the growth and migration of human NSCLC cells more effectively than its aglycone, aloe-emodin. nih.gov The compound was shown to trigger mitochondria-dependent intrinsic apoptosis in A549, NCI-H460, and NCI-H1299 human NSCLC cell lines. nih.gov

The mechanism of action for AE3G involves the suppression of MEK/ERK and Akt signaling pathways. nih.gov It also reduced the expression of Bcl-2 and matrix metalloproteinases (MMP2 and MMP9), while augmenting the collapse of the mitochondrial membrane potential and increasing the cleavage of caspases (caspase 9, 8, and 3) and PARP, leading to DNA fragmentation. nih.gov Notably, AE3G showed no significant cytotoxicity against noncancerous Vero cells. nih.gov In animal models, intraperitoneal injection of AE3G reduced tumor volume and weight in xenograft mice harboring A549 cells. nih.gov

Studies on the aglycone, aloe-emodin, also support its antiproliferative role in NSCLC. Aloe-emodin has been found to reduce the viability of A549 and NCI-H1299 cells in a dose- and time-dependent manner by inducing caspase-dependent apoptosis and autophagy. nih.gov This is achieved through the activation of MAPK signaling and the inhibition of the Akt/mTOR pathway. nih.gov Another study highlighted that aloe-emodin inhibits proliferation by deactivating the PI3K/Akt/mTOR signaling pathways. texilajournal.com

Table 2: Research Findings on Aloe-emodin-glucoside and Aloe-emodin in NSCLC

| Compound | Cell Line(s) | Key Findings |

|---|---|---|

| Aloe emodin 3-O-glucoside (AE3G) | A549, NCI-H460, NCI-H1299 | Significantly inhibited cell growth and migration; induced mitochondria-dependent apoptosis; suppressed MEK/ERK and Akt pathways. nih.gov |

| Aloe-emodin | A549, NCI-H1299 | Reduced cell viability; induced apoptosis and autophagy via MAPK and Akt/mTOR pathways. nih.gov |

Research on aloe-emodin, the aglycone of this compound, has revealed its potential to inhibit the proliferation of liver cancer cells. Studies have shown that aloe-emodin can suppress cell growth and induce apoptosis in various hepatoma cell lines. nih.govnih.gov

In Huh-7 hepatoma cells, aloe-emodin demonstrated a time- and dose-dependent inhibition of cell growth and induction of apoptosis. nih.gov The antiproliferative effect was also observed in Hep 3B and Hep G2 liver cancer cell lines. nih.gov The mechanism in Hep G2 cells was associated with induced p53 and p21 expression, while in Hep 3B cells, it was dependent on p21. nih.gov A network pharmacology study suggested that aloe-emodin may exert its therapeutic effects on hepatocellular carcinoma by modulating multiple signaling pathways, including those related to cancer progression. nih.gov

Table 3: Research Findings on Aloe-emodin in Liver Cancer

| Compound | Cell Line(s) | Key Findings |

|---|---|---|

| Aloe-emodin | Huh-7 | Inhibited cell growth and induced apoptosis in a time- and dose-dependent manner. nih.gov |

The antiproliferative effects of aloe-emodin have been investigated in various breast cancer cell lines. Studies indicate that aloe-emodin can inhibit breast cancer cell proliferation, particularly in estrogen receptor-positive (ERα-positive) cells. researchgate.netaloeveraaustralia.com.auscispace.com The mechanism involves the downregulation of ERα protein levels, which in turn suppresses the transcriptional activation driven by this receptor. researchgate.netaloeveraaustralia.com.auscispace.com

Aloe-emodin was found to be a more potent growth inhibitor than its related compound, emodin. aloeveraaustralia.com.au Its action includes promoting the dissociation of heat shock protein 90 (HSP90) from ERα, leading to ERα ubiquitination and subsequent degradation by the proteasome. researchgate.netscispace.comnih.gov This effect tends to be focused on cytosolic ERα degradation. researchgate.netnih.gov

Further mechanistic studies have shown that aloe-emodin can selectively inhibit the proliferation and induce apoptosis in MCF-10AT and MCF-7 breast tumor cells. nih.gov This is achieved by dose-dependently decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, while increasing the pro-apoptotic protein Bax. nih.gov The regulation of Bcl-2 appears to occur at the protein translation level through the upregulation of miR-15a and miR-16-1. nih.gov Research also indicates that aloe-emodin can inhibit the invasion and metastasis of MCF-7 cells. mdpi.com

Table 4: Research Findings on Aloe-emodin in Breast Cancer

| Compound | Cell Line(s) | Key Findings |

|---|---|---|

| Aloe-emodin | MCF-7 (ERα-positive) | Inhibited cell proliferation by downregulating ERα protein levels. researchgate.netaloeveraaustralia.com.auscispace.com |

| Aloe-emodin | MCF-7 | Promoted ERα degradation by causing its dissociation from HSP90. researchgate.netnih.gov |

| Aloe-emodin | MCF-10AT, MCF-7 | Induced apoptosis by modulating Bcl-2 family proteins via upregulation of miR-15a/miR-16-1. nih.gov |

Aloe-emodin has demonstrated significant antiproliferative and pro-apoptotic activity in colorectal cancer cells. In vitro studies using SW620 and HT29 colorectal cancer cell lines showed that aloe-emodin suppressed cell viability and induced apoptosis in a dose-dependent manner. nih.gov

The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress. nih.gov Aloe-emodin treatment leads to the generation of reactive oxygen species (ROS), which triggers ER stress, evidenced by the upregulation of proteins like GRP78 and CHOP. nih.gov This cascade also involves an increase in cytosolic calcium levels and the activation of caspase-12, a key factor in ER stress-mediated apoptosis. nih.gov Other research has shown that aloe-emodin can inhibit the migration and invasion of colon cancer cells. nih.gov In animal studies using a mouse model, dietary administration of low-dose aloe-emodin was found to have chemopreventive effects, significantly reducing the number of colorectal tumors, partly by decreasing cell proliferation in the colorectal mucosa. waocp.org

Table 5: Research Findings on Aloe-emodin in Colorectal Cancer

| Compound | Cell Line(s) / Model | Key Findings |

|---|---|---|

| Aloe-emodin | SW620, HT29 | Suppressed cell proliferation and induced apoptosis via ER stress-dependent pathways. nih.gov |

| Aloe-emodin | WiDr | Suppressed tumor migration and invasion. nih.gov |

Inhibition of Cancer Cell Proliferation

Gastric Cancer

Aloe-emodin has been shown to inhibit the growth of human gastric cancer cells in a dose- and time-dependent manner. Studies on various gastric carcinoma cell lines, including MGC-803, SGC-7901, BGC-823, MKN45, AGS, and NCI-N87, have revealed its antiproliferative effects. For instance, treatment with aloe-emodin resulted in stronger and more prolonged inhibition against the MGC-803 cell line compared to SGC-7901 cells. In another study, a 0.05 mM concentration of aloe-emodin was found to inhibit the proliferation of MKN45 cells.

The mechanism in gastric cancer cells involves the induction of apoptosis. Research has shown that aloe-emodin can cause the mitochondrial release of apoptosis-inducing factor (AIF) and cytochrome c, which subsequently activates caspase-3, leading to apoptosis. nih.gov The AGS cell line, in particular, has demonstrated greater sensitivity to aloe-emodin compared to the NCI-N87 line. nih.gov Furthermore, aloe-emodin has been observed to arrest the cell cycle in the G0/G1 and S phases in different gastric cancer cell lines and decrease the activity of alkaline phosphatase (ALP), a marker of differentiation. nih.gov

| Cell Line | Observed Effects | Key Mechanisms |

|---|---|---|

| MGC-803, SGC-7901 | Dose- and time-dependent inhibition of proliferation. | Increase in S phase, decrease in ALP activity. nih.gov |

| AGS, NCI-N87 | Induction of apoptosis. | Release of AIF and cytochrome c from mitochondria, activation of caspase-3. nih.gov |

| MKN45 | Inhibition of cell proliferation. | Cell cycle arrest in G0/G1 phase. nih.gov |

| BGC-823 | Dose-dependent antiproliferative effect. | Not specified. |

Oral Squamous Cancer

The anticancer potential of aloe-emodin has also been investigated in oral squamous cell carcinoma. In vitro studies on the KB 3-1 cell line demonstrated that as the concentration of aloe-emodin increased, the viability of cancer cells decreased significantly. The compound's activity in these cells is linked to the induction of apoptosis, as evidenced by DNA fragmentation assays. Another study on SCC15 cells found that various concentrations of aloe-emodin inhibited proliferation. It has been noted that aloe-emodin can induce apoptosis in human oral squamous cell carcinoma cells through mechanisms involving caspase-9 and caspase-3.

| Cell Line | Observed Effects | Key Mechanisms |

|---|---|---|

| KB 3-1 | Decreased cell viability. | Induction of apoptosis via DNA fragmentation. aacrjournals.org |

| SCC15 | Inhibition of cell proliferation. | Induction of apoptosis. |

| SCC-25 | Increased cell death. | Apoptosis induction. amegroups.org |

Melanoma

In melanoma, aloe-emodin has been found to significantly reduce the proliferation, migration, and invasion of cancer cells. nih.gov Research on A375 and SK-MEL-28 melanoma cell lines shows that aloe-emodin treatment inhibits cell viability and colony formation. auajournals.org The compound induces G2 phase arrest and enhances apoptosis by increasing the expression of pro-apoptotic proteins like cleaved-caspase3 and Bax, while reducing the expression of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov

A key mechanism identified in melanoma is the inactivation of the Wnt/β-catenin signaling pathway. nih.govnih.govamegroups.org Aloe-emodin inhibits Wnt3a levels and promotes the phosphorylation and subsequent degradation of β-catenin. nih.govamegroups.org In vivo experiments have confirmed that aloe-emodin can inhibit tumor growth, and this effect is reversed by the overexpression of β-catenin. nih.govnih.gov Furthermore, studies on various melanoma cell lines (COLO 800, COLO 794, and A375) indicate that aloe-emodin disrupts the metabolic plasticity of these cells by impairing glycolysis, mitochondrial function, and redox homeostasis. mdpi.comnih.govnih.govresearchgate.net

| Cell Line | Observed Effects | Key Mechanisms |

|---|---|---|

| A375, SK-MEL-28 | Reduced proliferation, migration, and invasion; induced apoptosis and G2 phase arrest. | Inactivation of Wnt/β-catenin pathway; regulation of Bax and Bcl-2. nih.govnih.gov |

| A375 | Induction of apoptosis. | Downregulation of BCL-2, caspase-mediated apoptosis. nih.govfrontiersin.org |

| COLO 800, COLO 794, A375 | Inhibition of proliferation. | Disruption of glycolysis, oxidative phosphorylation, and redox homeostasis. mdpi.comnih.govresearchgate.net |

Bladder Cancer

Aloe-emodin's anticancer effects have been documented in the T24 human bladder cancer cell line. It inhibits cell viability and induces apoptosis and G2/M cell cycle arrest in a time- and dose-dependent manner. nih.gov The mechanism of action in these cells is mediated through the p53-dependent apoptotic pathway. nih.govresearchgate.net Treatment with aloe-emodin leads to increased expression of p53 and its downstream target p21. nih.govresearchgate.net This is accompanied by the activation of caspase-3, a marked increase in the expression of the Fas/APO1 receptor and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

| Cell Line | Observed Effects | Key Mechanisms |

|---|---|---|

| T24 | Inhibition of cell viability, G2/M arrest, induction of apoptosis. amegroups.orgresearchgate.net | Activation of p53, p21, Fas/APO-1, Bax, and caspase-3; inhibition of Bcl-2. nih.govresearchgate.net |

Leukemia

Research has demonstrated the antiproliferative and pro-apoptotic effects of aloe-emodin on several leukemia cell lines, including human U937 monoblastic leukemia, HL-60 promyelocytic leukemia, K-562 myelogenous leukemia, and P3HR-1 Burkitt's lymphoma cells. mdpi.com In U937 cells, aloe-emodin was shown to be an antiproliferative and differentiating agent. mdpi.com In HL-60 cells, aloe-emodin-induced apoptosis was confirmed by DNA fragmentation, which was associated with an increase in caspase-3 levels. mdpi.com Studies have reported IC50 values for aloe-emodin against K-562, HL-60, and P3HR-1 cell lines, indicating a dose-dependent cytotoxic effect. mdpi.com

| Cell Line | Observed Effects | Key Mechanisms |

|---|---|---|

| U937 | Antiproliferative and differentiating effects. | Not specified. mdpi.com |

| HL-60 | Induction of apoptosis. | Increased caspase-3 levels, DNA fragmentation. mdpi.com |

| K-562, P3HR-1 | Induction of apoptosis and necrosis. | Dose-dependent cytotoxicity. mdpi.com |

Merkel Cell Carcinoma

Aloe-emodin has shown specific toxicity against Merkel cell carcinoma (MCC), an aggressive and highly malignant skin cancer. mdpi.com A significant inhibitory effect on the proliferation of an MCC cell line was observed, with statistical significance at concentrations of 10 μmol and higher. mdpi.comfrontiersin.org This suggests that aloe-emodin could be a potential agent for treating MCC, a cancer known to be resistant to many conventional antineoplastic agents. nih.govfrontiersin.org

| Cell Line | Observed Effects | Key Mechanisms |

|---|---|---|

| MCC cell line | Significant inhibition of cell growth/proliferation. mdpi.comfrontiersin.orgfrontiersin.org | Specific toxicity against neuroectodermal tumor cells. frontiersin.org |

Mechanisms of Antineoplastic Action

The anticancer properties of aloe-emodin stem from its ability to act on cancer cells in a pleiotropic manner, affecting multiple critical cellular pathways. nih.gov The primary mechanisms of its antineoplastic action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis: Aloe-emodin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Intrinsic Pathway: It perturbs the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. nih.govspandidos-publications.com This process activates initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-6, ultimately leading to cell death. frontiersin.orgnih.govkarger.com The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted to favor apoptosis. nih.govnih.gov

Extrinsic Pathway: The compound can increase the expression of death receptors like Fas/APO-1, initiating the death receptor-mediated apoptotic cascade. nih.gov

Cell Cycle Arrest: Aloe-emodin can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation. It has been shown to cause cell cycle arrest in the G0/G1, S, and G2/M phases, depending on the cancer cell type. nih.gov This arrest is often associated with the downregulation of key cell cycle regulators, including cyclins (e.g., cyclin B1) and cyclin-dependent kinases (CDKs). nih.govnih.govkarger.com

Modulation of Signaling Pathways: The compound interferes with several signaling pathways that are crucial for tumor growth and survival.

p53 Pathway: In some cancers, like bladder cancer, aloe-emodin induces the expression of the p53 tumor suppressor protein, which then activates downstream targets like p21 to mediate apoptosis and cell cycle arrest. nih.govauajournals.org

Wnt/β-catenin Pathway: In melanoma, aloe-emodin has been shown to inhibit this pathway, which is critical for cell proliferation and metastasis, by promoting the degradation of β-catenin. nih.govnih.govamegroups.org

Other Pathways: Research also points to its effects on pathways involving PI3K/Akt, mTOR, and MAP kinases, which are central to cell growth, proliferation, and survival. frontiersin.org

Other Mechanisms:

Disruption of Metabolic Plasticity: In melanoma cells, aloe-emodin impairs key metabolic pathways, including glycolysis and oxidative phosphorylation, and induces oxidative stress by increasing reactive oxygen species (ROS), thereby disrupting the energy production and redox balance essential for cancer cell survival. mdpi.comnih.govnih.govresearchgate.net

Anti-Metastatic Effects: It has been shown to inhibit the migration and invasion of cancer cells by decreasing the activity of matrix metalloproteinases (MMPs). nih.gov

Targeting Specific Molecular Pathways in Cancer Therapy (e.g., c-KIT promoter G-quadruplex)

A promising strategy in modern cancer therapy is the targeting of unique DNA structures within cancer cells, such as G-quadruplexes. These are four-stranded DNA structures found in the promoter regions of many oncogenes, including c-KIT. The stabilization of these structures by small molecules can inhibit gene expression, thereby halting cancer progression.

Aloe-emodin-8-glucoside has been identified as a potent G-quadruplex-binding molecule, showing a notable affinity for the G-quadruplex sequence in the c-KIT promoter. nih.govacs.orgacs.org Biophysical studies have confirmed that aloe-emodin-8-glucoside binds to and stabilizes the c-KIT G-quadruplex structure. nih.govacs.orgresearchgate.net This interaction is considered a potential mechanism for its anticancer activity, as the c-KIT oncogene is a key driver in several types of cancer. nih.govacs.org Comparative studies have shown that both aloe-emodin and aloe-emodin-8-glucoside have a higher binding affinity for G-quadruplex DNA like c-KIT than for standard duplex DNA. nih.govacs.org

Table 2: Research Findings on Molecular Targeting by this compound

| Compound | Molecular Target | Method of Action | Significance in Cancer Therapy | Source |

|---|---|---|---|---|

| Aloe-emodin-8-glucoside | c-KIT promoter G-quadruplex | Binds to and stabilizes the G-quadruplex DNA structure. | Inhibition of c-KIT oncogene expression. | nih.govacs.orgresearchgate.netnih.gov |

Anti-inflammatory Research

While this compound is primarily investigated for its anticancer effects, its aglycone, aloe-emodin, possesses well-documented anti-inflammatory properties. Inflammation is a critical component of many chronic diseases and can contribute to the development and progression of cancer.

Research on aloe-emodin has shown that it can suppress inflammatory responses by inhibiting the production of key inflammatory mediators. Studies using murine macrophages demonstrated that aloe-emodin dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA. This leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both potent inflammatory molecules. The anti-inflammatory effect of aloe-emodin has been found to be comparable to that of other known anti-inflammatory flavonoids. These actions are mediated through the downregulation of inflammatory pathways such as NF-κB and MAPKs.

The glycoside form is often associated with enhanced stability and bioavailability, suggesting that this compound may also possess significant, and potentially superior, anti-inflammatory activities, warranting further direct investigation.

Antioxidant Research

Aloe-emodin exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage.

Aloe-emodin acts as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cells. researchgate.net However, in some contexts, such as in cancer cells, aloe-emodin has been found to induce the generation of ROS, leading to DNA damage and apoptosis. researchgate.netnih.gov Studies comparing different hydroxyanthraquinones found that the ROS scavenging activity of aloe-emodin was less potent than that of emodin and rhein (B1680588). researchgate.net

By combating ROS, aloe-emodin helps protect against oxidative stress. scienceopen.comnih.gov In a murine model of sepsis, a condition characterized by excessive oxidative stress, pretreatment with aloe-emodin resulted in improved activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), in liver tissues. scienceopen.comnih.govbohrium.com This indicates that the compound can alleviate tissue damage by bolstering the body's natural antioxidant defenses. nih.gov

Antiviral Research (e.g., Influenza A Virus, Human Coronavirus NL63)

Research has highlighted the potential of aloe-emodin and related anthraquinones as antiviral agents. Studies have shown that aloe-emodin can inhibit the replication of the Influenza A virus in a concentration-dependent manner. sci-hub.se The mechanism appears to involve the up-regulation of galectin-3, a protein that enhances the expression of antiviral genes. sci-hub.se

The related compound, emodin, has demonstrated antiviral activity against Human Coronavirus NL63 (HCoV-NL63). nih.govresearchgate.net HCoV-NL63 uses the same ACE2 receptor as SARS-CoV-2 to enter host cells, making this finding particularly relevant. mdpi.comwikipedia.org Research on emodin derivatives suggests that modifications to the core structure can improve this antiviral activity, with one iodinated analogue showing activity comparable to remdesivir (B604916) against HCoV-NL63. nih.govresearchgate.net

Antibacterial and Antimicrobial Research (e.g., Staphylococcus epidermidis)

Aloe-emodin has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Its efficacy against Staphylococcus epidermidis, a common cause of hospital-acquired infections, has been a focus of research. nih.govnih.gov Studies have determined its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various bacterial strains. nih.govnih.govdntb.gov.ua The mechanism of action against S. epidermidis involves disrupting the bacterial cell membrane, leading to deformities in morphology and loss of selective permeability. nih.govnih.gov Aloe-emodin is also known to have a strong inhibitory effect on the synthesis of nucleic acid and protein in Staphylococcus species. mdpi.com

Table 2: Antibacterial Activity of Aloe-emodin

| Bacterial Type | Organism | MIC Range (μg/mL) | MBC Range (μg/mL) | References |

|---|---|---|---|---|

| Gram-positive | Staphylococcus epidermidis & other Gram-positive species | 4–32 | 32–128 | nih.govnih.govdntb.gov.ua |

| Gram-negative | Various species | 128–256 | >1024 | nih.govnih.govdntb.gov.ua |

Immunomodulatory Research (e.g., Macrophage Priming, TLR-2/MAPK/NF-κB Pathway Activation)

Research into this compound and its aglycone, emodin, has revealed significant immunomodulatory activities, particularly in the context of macrophage activation. Studies have demonstrated that the glycosylated form, specifically emodin 8-O-glucoside (E8G), is a more potent stimulator of macrophage activity than its non-glycosylated counterpart, emodin aglycone. nih.gov

In murine macrophage (RAW264.7) and human monocytic (THP-1) cell lines, E8G was shown to more effectively induce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), compared to emodin. nih.gov Furthermore, E8G significantly and dose-dependently increased the expression of inducible nitric oxide synthase (iNOS), leading to a notable rise in nitric oxide (NO) production. nih.gov This compound also markedly enhanced the phagocytic capability of macrophages. nih.gov

The underlying mechanism for this enhanced immunostimulatory activity involves the upregulation of the Toll-like receptor-2 (TLR-2)/Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov E8G treatment was found to increase the expression of TLR-2 mRNA and promote the phosphorylation of MAPKs, specifically JNK and p38. nih.gov This activation leads to the subsequent nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. nih.gov Similarly, research on aloe-emodin has shown it can suppress inflammatory responses by down-regulating TLR2-mediated cytokine induction and inhibiting the NF-κB and MAPK signaling pathways in stimulated macrophages. semanticscholar.orgresearchgate.net These findings collectively suggest that the glycosylation of emodin plays a crucial role in its ability to prime macrophages and enhance early innate immunity. nih.gov

Table 1: Research on Immunomodulatory Effects

| Compound | Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Emodin 8-O-glucoside (E8G) | Murine Macrophage (RAW264.7) & Human Monocytic (THP-1) cells | More potent than emodin in inducing TNF-α, IL-6, and NO secretion. Enhanced macrophage phagocytosis. | Upregulation of TLR-2 expression and activation of the MAPK (JNK, p38) and NF-κB signaling pathways. nih.gov |

Neuroprotective Research (e.g., Cerebral Ischemia-Reperfusion Injury, Glutamate-Induced Neuronal Damage)

Emodin-8-O-beta-D-glucoside has demonstrated neuroprotective capabilities in both in vivo and in vitro models of neurological damage. researchgate.net Research indicates its potential to protect against cerebral ischemia-reperfusion injury and neuronal damage induced by glutamate (B1630785). researchgate.net The protective action is attributed to its ability to exert antioxidative effects and inhibit the neurotoxicity caused by excessive glutamate. researchgate.net Studies have confirmed that emodin-8-O-beta-D-glucoside is capable of penetrating the blood-brain barrier and distributing within brain tissue. researchgate.net

The aglycone form, emodin, has also been extensively studied for its neuroprotective properties. In rat models of middle cerebral artery occlusion (MCAO), a simulation of ischemic stroke, emodin treatment was found to reduce infarct volume and subsequent cell death. nih.govnih.gov In vitro studies using PC12 cells exposed to oxygen-glucose deprivation showed that emodin restored cell viability, reduced the production of reactive oxygen species (ROS), and decreased the release of glutamate. nih.govnih.gov

The mechanism behind these effects involves the activation of the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway. nih.govnih.gov This activation leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and the glutamate transporter-1 (GLT-1), which helps clear excess glutamate from the synapse. nih.govnih.gov Concurrently, emodin suppresses the levels of activated-caspase 3, a key executioner of apoptosis. nih.govnih.gov Research on aloe-emodin has also shown it can ameliorate brain tissue damage and reduce cerebral edema in models of post-stroke depression. mdpi.com

Table 2: Research on Neuroprotective Effects

| Compound | Model | Condition | Key Findings | Proposed Mechanism |

|---|---|---|---|---|

| Emodin-8-O-beta-D-glucoside | In vivo & In vitro | Cerebral Ischemia-Reperfusion Injury; Glutamate-Induced Damage | Provided neuroprotection; able to penetrate the blood-brain barrier. | Antioxidative effects; inhibition of glutamate neurotoxicity. researchgate.net |

| Emodin | Rat Middle Cerebral Artery Occlusion (MCAO) model; PC12 cells | Ischemia-Reperfusion Injury | Reduced infarct volume and cell death; restored cell viability; decreased ROS and glutamate release. | Activation of ERK-1/2 signaling pathway, leading to increased Bcl-2 and GLT-1 expression and suppression of activated-caspase 3. nih.govnih.gov |

Hepatoprotective Research

Aloe-emodin has shown potential protective effects against acute liver injury. In a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity, a xenobiotic that causes liver damage through free radical-mediated lipid peroxidation, pretreatment with aloe-emodin resulted in less severe liver lesions. cabidigitallibrary.org This was confirmed by lower serum levels of L-aspartate-2-oxoglutarate-aminotransferase, an indicator of liver damage. cabidigitallibrary.org The study also found that aloe-emodin offered protection against the inflammatory response associated with the injury, as evidenced by normalized levels of tumour necrosis factor-α mRNA. cabidigitallibrary.org

Furthermore, aloe-emodin has been investigated for its role in hepatocellular carcinoma (HCC). Network pharmacology and in vitro experiments suggest that aloe-emodin may exert therapeutic effects on HCC by modulating multiple signaling pathways, including the PI3K-AKT pathway. nih.govnih.gov Studies on HepG2 liver cancer cells demonstrated that aloe-emodin inhibited cell proliferation and promoted apoptosis, confirming its anti-proliferative activity. frontiersin.org These findings highlight a dual role for aloe-emodin in not only protecting against chemically-induced liver damage but also in potentially combating liver cancer through the regulation of key cellular signaling pathways. nih.govnih.govfrontiersin.org

Table 3: Research on Hepatoprotective Effects

| Compound | Model | Condition | Key Findings | Proposed Mechanism |

|---|---|---|---|---|

| Aloe-emodin | Rat model | Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury | Reduced severity of liver lesions; lowered serum liver damage markers; normalized inflammatory markers (TNF-α mRNA). | Protection against hepatocyte death and inflammatory response subsequent to lipid peroxidation. cabidigitallibrary.org |

Antidiabetic and Antihyperglycemic Research (e.g., Glucose Transport, GLUT4 Expression)

Aloe-emodin-8-O-β-D-glucoside has been identified as a compound with significant potential in managing hyperglycemia. Research shows it enhances the cellular uptake of glucose by activating the phosphatidylinositol 3-kinase (PI3K) pathway and upregulating the expression of glucose transporter 4 (GLUT4). nih.govnih.gov GLUT4 is a critical protein that facilitates the movement of glucose into muscle and adipose tissues. nih.gov

In vivo studies using diabetic rats have further substantiated these findings. Treatment with aloe-emodin glycosides led to a dose-dependent decrease in fasting blood glucose levels. innovareacademics.inresearchgate.net The compound was shown to improve carbohydrate metabolism by regulating key hepatic enzymes. innovareacademics.inresearchgate.net In the skeletal muscle tissue of diabetic rats, treatment augmented the phosphorylation of several downstream regulators of the insulin (B600854) signaling pathway, including the insulin receptor beta, insulin receptor substrate 1 (IRS-1), PI3K, and importantly, GLUT4. innovareacademics.in These results indicate that this compound can mimic insulin's effects, promoting glucose transport and glycogen (B147801) storage, thereby exerting a potent antihyperglycemic effect. innovareacademics.inresearchgate.net The aglycone, aloe-emodin, has also been shown to exhibit significant anti-hyperglycemic activity in oral glucose tolerance tests. nih.gov

Table 4: Research on Antidiabetic and Antihyperglycemic Effects

| Compound | Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Aloe-emodin-8-O-β-D-glucoside | L6 myotubes; 3T3-L1 adipocytes | Stimulated glucose transport and glycogen storage. | Activation of the PI3K-dependent pathway; upregulation of GLUT4 expression. nih.govnih.govresearchgate.net |

| Aloe-emodin glycoside | High-fat diet/streptozotocin-induced diabetic rats | Dose-dependent decrease in fasting blood glucose; improved carbohydrate metabolism. | Enhanced phosphorylation of insulin downstream regulators (insulin receptor beta, IRS-1, PI3K, GLUT4) in skeletal muscle. innovareacademics.in |

Renal Protective Research (e.g., Lupus Nephritis)

The potential of aloe-emodin and its related compounds to protect renal function has been explored in various models of kidney disease. In a mouse model of lupus nephritis, a serious complication of systemic lupus erythematosus, the aglycone emodin was found to significantly reduce renal damage. nih.gov This protective effect was achieved through the downregulation of TNF-α and intercellular adhesion molecule-1 (ICAM-1), which subsequently led to a reduction in the infiltration of immune cells into the kidney tissues. nih.gov

In the context of chronic kidney disease (CKD), aloe-emodin has been shown to ameliorate renal fibrosis. nih.gov In an adenine-induced mouse model of CKD, treatment with aloe-emodin reversed kidney fibrosis, decreased the degree of glomerulosclerosis and interstitial fibrosis, and alleviated the associated functional damage. nih.gov The mechanism underlying this renoprotective effect was identified as the inhibition of the PI3K/Akt/GSK3β signaling pathway, a key pathway involved in fibrosis. nih.gov Furthermore, in models of diabetic nephropathy, aloe-emodin has been studied for its protective effects, with research identifying interferon regulatory factor 4 (IRF4) as a potential target. researchgate.net

Table 5: Research on Renal Protective Effects

| Compound | Model | Condition | Key Findings | Proposed Mechanism |

|---|---|---|---|---|

| Emodin | Mouse model | Lupus Nephritis | Significantly reduced renal damage and infiltration of immune cells. | Downregulation of TNF-α and ICAM-1. nih.gov |

| Aloe-emodin | Adenine-induced mouse model | Chronic Kidney Disease (CKD) Fibrosis | Ameliorated renal fibrosis; decreased glomerulosclerosis and interstitial fibrosis; improved kidney function. | Inhibition of the PI3K/Akt/GSK3β signaling pathway. nih.gov |

Gastrointestinal Modulatory Research (e.g., Enhancing Colonic Membrane Permeability)

The effects of aloe-emodin and its parent compounds on gastrointestinal function, particularly colonic membrane permeability, are complex. Research in a rat model of irritable bowel syndrome (IBS) demonstrated that aloe-emodin could alleviate symptoms by suppressing colonic epithelial cell permeability. figshare.com In this study, aloe-emodin also promoted the proliferation of colonic epithelial cells and reduced inflammation, suggesting a protective role for the intestinal barrier. figshare.com The mechanism was linked to the regulation of hypoxia-inducible factor-1α (HIF-1α). figshare.com

Conversely, other studies have investigated the absorption and metabolism of these compounds. Aloin (B1665253), the glycoside precursor to aloe-emodin, is known to be hydrolyzed by gut microbiota to form aloe-emodin. dovepress.com In vitro studies using Caco-2 cell monolayers and everted gut sacs have been used to measure the absorption rates of aloin and aloe-emodin, indicating that they do permeate the intestinal barrier to enter circulation. nih.govresearchgate.net One study noted that while aloin itself could compromise the integrity of the intestinal barrier at higher concentrations, its metabolic product, aloe-emodin, did not alter epithelial cell permeability. nih.gov This suggests that the conversion of aloin to aloe-emodin by gut bacteria is a critical step that influences its ultimate effect on the colonic membrane.

Table 6: Research on Gastrointestinal Modulatory Effects

| Compound | Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Aloe-emodin | Deoxycholic acid-induced IBS rat model; LPS-treated NCM460 cells | Alleviated IBS symptoms; suppressed colonic permeability; promoted cell proliferation and reduced inflammation. | Regulation of Hypoxia-inducible factor-1α (HIF-1α). figshare.com |

| Aloin | In vitro rat fecal slurry; Caco-2 cells | Altered intestinal barrier function (increased permeability) at higher concentrations. | Direct effect on epithelial cells. nih.gov |

Molecular Mechanisms and Cellular Interactions of Aloe Emodin Glucoside

Signal Transduction Pathway Modulation

The biological effects of aloe-emodin-glucoside are often mediated by its ability to modulate critical signaling cascades that govern cell proliferation, survival, and inflammation.

MEK/ERK Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade involved in cell growth and survival. Research has shown that Aloe-emodin (B1665711) 3-O-glucoside (AE3G) can significantly inhibit this pathway. In studies involving non-small-cell lung cancer (NSCLC) cells, AE3G was found to suppress the activation of both MEK and ERK signaling proteins. nih.gov This inhibition contributes to the compound's ability to diminish cancer cell growth and migration. nih.gov The deactivation of the MEK/ERK pathway is a key mechanism underlying the pro-apoptotic effects of AE3G in these cancer cells. nih.gov In contrast, the aglycone, aloe-emodin, has been noted in some contexts to downregulate the anticancer activity of cisplatin (B142131) by blocking ERK activation. nih.gov

Akt/mTOR Pathway

The Akt (Protein Kinase B)/mTOR (mammalian Target of Rapamycin) pathway is another crucial regulator of cell survival, proliferation, and metabolism. Aloe-emodin 3-O-glucoside has been demonstrated to effectively suppress the activation of Akt signaling proteins in non-small-cell lung cancer cells. nih.gov This action is linked to its anticancer effects, including the inhibition of cell growth and the induction of apoptosis. nih.gov

The aglycone form, aloe-emodin, has been more extensively studied in this context. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells, including breast cancer and non-small cell lung carcinoma. nih.govtexilajournal.com Specifically, aloe-emodin can directly bind with the mTORC2 complex and inhibit its kinase activity, which is necessary for the phosphorylation and activation of Akt at the Ser473 site. scispace.com This disruption of the Akt/mTOR pathway by aloe-emodin contributes to its antiproliferative and pro-apoptotic activities. nih.govtexilajournal.comrsc.org

| Compound | Pathway | Effect | Cell Line(s) | Key Findings |

|---|---|---|---|---|

| Aloe-emodin 3-O-glucoside | MEK/ERK | Inhibition | A549, NCI-H460, NCI-H1299 (NSCLC) | Suppresses activation of MEK/ERK proteins, leading to reduced cell growth and migration. nih.gov |

| Aloe-emodin 3-O-glucoside | Akt | Inhibition | A549, NCI-H460, NCI-H1299 (NSCLC) | Suppresses activation of Akt, contributing to apoptosis. nih.gov |

| Aloe-emodin (Aglycone) | PI3K/Akt/mTOR | Inhibition | PC3 (Prostate Cancer), SkBr3 (Breast Cancer) | Inhibits mTORC2 kinase activity, preventing Akt phosphorylation and activation. nih.govscispace.com |

TLR-2/MAPK/NF-κB Signaling Pathway

The Toll-like receptor 2 (TLR-2) is a pattern recognition receptor that initiates inflammatory responses through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Interestingly, the glycosylated form of emodin (B1671224) shows a different effect compared to its aglycone. Emodin 8-O-glucoside (E8G) has been found to prime macrophages, enhancing innate immunity. nih.gov It significantly increases the expression of TLR-2 mRNA and promotes the phosphorylation of MAPKs, specifically JNK and p38. nih.govmdpi.com This activation leads to the nuclear translocation of NF-κB and the secretion of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Conversely, the aglycone aloe-emodin has been reported to exert an anti-inflammatory effect by inhibiting this pathway. researchgate.net In macrophages stimulated with a TLR2 agonist, aloe-emodin suppressed the TLR2-mediated activation of NF-κB and MAPK signaling pathways. researchgate.netsemanticscholar.orgbvsalud.org It attenuated the expression of proinflammatory cytokines and reduced the phosphorylation of ERK1/2, p38, and JNK. semanticscholar.orgbvsalud.org

PPARα/γ-AMPK-SIRT1 Pathway

The Peroxisome proliferator-activated receptor (PPAR) α/γ, AMP-activated protein kinase (AMPK), and Sirtuin 1 (SIRT1) pathway is a key network regulating cellular energy metabolism and inflammation. Research on the direct interaction of this compound with this pathway is limited. However, studies on its aglycone, emodin, have shown significant modulation of this cascade. Emodin is reported to activate the PPARα/γ-AMPK pathway. nih.govresearchgate.net This activation is linked to the regulation of fatty acid metabolism and has been explored for its anti-influenza A virus effects. nih.gov Activation of AMPK, a central energy sensor, by emodin can also lead to the activation of the AMPK/SIRT1 signaling pathway, which plays a role in reducing oxidative stress and inflammation. researchgate.net Furthermore, aloe-emodin has been shown to improve mitophagy in models of Alzheimer's disease by activating the AMPK/PGC-1α/SIRT3 signaling pathway, which is closely related. nih.gov

Protein Kinase C (PKC) Isozymes

| Compound | Pathway | Effect | Cell Line(s) | Key Findings |

|---|---|---|---|---|

| Emodin 8-O-glucoside | TLR-2/MAPK/NF-κB | Activation | RAW264.7 (Macrophages) | Increases TLR-2 expression and phosphorylation of JNK/p38, leading to NF-κB activation and cytokine secretion. nih.gov |

| Aloe-emodin (Aglycone) | TLR-2/MAPK/NF-κB | Inhibition | RAW264.7 (Macrophages) | Suppresses TLR2-mediated activation of NF-κB and MAPK, reducing inflammation. researchgate.netsemanticscholar.org |

| Emodin (Aglycone) | PPARα/γ-AMPK | Activation | A549 (Lung) | Activates the pathway, influencing fatty acid metabolism. nih.gov |

| Aloe-emodin (Aglycone) | PKC Isozymes | Modulation/Inhibition | U-373MG (Glioma), CH27 (Lung) | Suppresses overall PKC activity and alters the expression of specific isozymes (e.g., PKCδ, PKCε). nih.govnih.gov |

Cellular Energetics and Metabolic Pathways Disruption

Aloe-emodin and its related compounds can significantly impact cellular metabolism and energy production, particularly in cancer cells known for their metabolic plasticity. Studies on melanoma cells have demonstrated that aloe-emodin can disrupt key metabolic pathways, inhibiting cell proliferation. mdpi.comresearchgate.net

The primary mechanisms of this disruption include:

Impairment of Glycolysis and Oxidative Phosphorylation : Aloe-emodin inhibits both glycolysis and mitochondrial oxidative phosphorylation, which are the two main energy production pathways in cells. mdpi.comnih.govnih.gov This dual inhibition effectively cuts off the energy supply needed for rapid cancer cell growth.

Disruption of Mitochondrial Function : The compound induces mitochondrial dysfunction. frontiersin.org This is characterized by a reduction in TCA (tricarboxylic acid) cycle intermediates and an accumulation of mitochondrial reactive oxygen species (ROS). mdpi.comnih.govnih.gov The increase in ROS leads to oxidative stress and an imbalance in the cellular redox state. mdpi.comnih.gov In HeLa cells, aloe-emodin-induced mitochondrial dysfunction leads to the release of cytochrome c and the activation of the caspase-9/3/Gasdermin E axis, triggering pyroptosis. frontiersin.org

Glycolysis Inhibition

Current scientific literature based on the conducted research does not provide specific details on the direct inhibitory effects of this compound on the glycolysis pathway. Research into the metabolic impact of anthraquinone (B42736) glycosides is an evolving field, and the precise interactions of this compound with glycolytic enzymes and fluxes have not been extensively characterized.

Oxidative Phosphorylation Modulation

The specific role of this compound in the modulation of oxidative phosphorylation (OXPHOS) is not extensively detailed in current research. The direct effects of this glycoside on the components of the electron transport chain and ATP synthesis have yet to be fully elucidated.

Tricarboxylic Acid (TCA) Cycle Intermediates

Detailed studies specifically investigating the impact of this compound on the levels of Tricarboxylic Acid (TCA) cycle intermediates are not prominently available in the existing scientific literature. The influence of this compound on the enzymatic activities within the TCA cycle remains an area for further investigation.

Mitochondrial Function and ROS Accumulation

The interaction of anthraquinone glucosides with mitochondrial function presents a complex picture. Emodin-8-O-glucoside has been observed to increase mitochondrial activity, suggesting a protective effect on neuronal cells medchemexpress.com. Conversely, a related compound, chrysophanol-8-O-glucoside, has been reported to induce cytotoxicity in hepatocytes by increasing reactive oxygen species (ROS) and causing mitochondrial damage researchgate.net. These findings indicate that the effects of these glucosides on mitochondrial function and ROS balance may be cell-type specific and dependent on the precise structure of the molecule.

DNA and Gene Expression Regulation

DNA Binding Properties (e.g., G-quadruplexes)

This compound has been identified as a potent G-quadruplex-binding molecule, demonstrating a significant affinity for these unique secondary DNA structures found in the promoter regions of oncogenes. medchemexpress.com Studies have shown that it preferentially binds to and stabilizes G-quadruplex sequences, particularly those of c-KIT and c-MYC. nih.gov This interaction is characterized by a high binding affinity, which is notably greater than its ability to bind to duplex DNA. medchemexpress.comnih.gov The binding is thought to occur primarily through base stacking interactions between the planar anthraquinone moiety of the molecule and the G-quartets of the DNA structure. medchemexpress.com This stabilization of G-quadruplexes can interfere with oncogene transcription, suggesting a potential mechanism for its biological activity. nih.gov

The binding affinity of this compound for G-quadruplexes has been compared to its aglycone, aloe-emodin, and another related compound, aloin (B1665253). Research indicates that while both aloe-emodin and aloe-emodin-8-glucoside are effective G-quadruplex binders, aloe-emodin generally shows the highest binding stabilization. researchgate.netnih.gov

| Compound | Binding Affinity (K) M⁻¹ | Thermal Stabilization (ΔTm) |

|---|

Data synthesized from research findings indicating comparative binding affinities and thermal stabilization effects. medchemexpress.comnih.gov

Gene Expression Modulation

The specific impact of this compound on global gene expression has not been as extensively profiled as its aglycone, aloe-emodin. However, targeted studies have provided some insights. Research on the related compound emodin-8-O-glucoside (E-8-O-G) has shown that it can modulate the expression of genes involved in the immune response. Specifically, E-8-O-G was found to significantly increase the mRNA expression of Toll-like receptor 2 (TLR-2) in RAW264.7 cells, suggesting a role in enhancing innate immunity. nih.gov

Cell Membrane Permeability and Transport Mechanisms

The cellular uptake and transport of this compound across biological membranes are critical determinants of its bioavailability and subsequent physiological activity. Research into the precise mechanisms governing the transit of this glycoside through cell membranes is ongoing, with current understanding largely derived from studies on its aglycone form, aloe-emodin, and structurally related anthraquinone glycosides. These investigations suggest that the addition of a glucose moiety significantly influences the compound's permeability and transport pathways.

The intestinal absorption of aloe-emodin and its glycoside counterpart, aloin (an aloe-emodin C-glycoside), has been investigated using in vitro models such as Caco-2 cell monolayers and everted gut sacs. nih.govsemanticscholar.orgnih.govresearchgate.net These studies consistently demonstrate that the aglycone, aloe-emodin, exhibits a higher absorption rate compared to its glycosylated form. nih.gov This difference is attributed to the increased lipophilicity of aloe-emodin, which facilitates its passive diffusion across the lipid bilayer of cell membranes. nih.gov In contrast, the more hydrophilic nature of the glycoside restricts this passive movement.

Evidence suggests that the transport of anthraquinone glycosides is not solely reliant on passive diffusion and may involve carrier-mediated transport systems. The sodium-dependent glucose transporter 1 (SGLT1) has been implicated in the intestinal absorption of similar compounds. nih.gov It is hypothesized that this compound may be recognized and transported by SGLT1, a mechanism that is crucial for the uptake of various dietary flavonoid glycosides. nih.gov Once inside the enterocytes, it is likely that the glycoside undergoes enzymatic hydrolysis to release the active aglycone, aloe-emodin. nih.gov

Furthermore, studies have indicated that emodin-8-O-glucoside possesses the ability to penetrate the blood-brain barrier, a highly selective barrier that restricts the passage of most substances into the central nervous system. nih.gov This finding implies that specific transport mechanisms may be in place to facilitate the entry of this glycoside into the brain, although the exact transporters involved have yet to be fully elucidated.

Detailed Research Findings

In vitro studies utilizing Caco-2 cell monolayers, a widely accepted model for intestinal absorption, have provided quantitative data on the permeability of aloe-emodin and its glycoside, aloin. These findings offer insights into the transport kinetics of these related compounds.

A comparative study on the absorption of aloin and aloe-emodin in Caco-2 cells revealed a dose-dependent increase in the absorption of aloe-emodin. nih.gov However, at higher concentrations (50 µM), the absorption rate of aloe-emodin showed signs of saturation, suggesting the involvement of a carrier-mediated process in addition to passive diffusion. nih.gov In the same model, the percentage of absorption for aloin was found to be lower than that of aloe-emodin, highlighting the reduced permeability of the glycoside. nih.govsemanticscholar.orgnih.govresearchgate.net

The following table summarizes the absorption data for aloe-emodin and its metabolites in the Caco-2 cell model after a one-hour incubation period.

Absorption of Aloe-emodin and its Metabolites in Caco-2 Cell Monolayers

| Initial Concentration (µM) | Aloe-emodin Transported (nmol/cm²) | Metabolized Conjugates Transported (nmol/cm²) |

|---|---|---|

| 5 | 0.13 | 0.06 |

| 10 | 0.86 | 0.12 |

| 50 | 2.51 | 0.92 |

Data adapted from studies on Caco-2 cell permeability of aloe-emodin, indicating the amount of unchanged compound and its glucuronidated/sulfated conjugates detected on the basolateral side. nih.gov

It is important to note that a significant portion of the transported aloe-emodin is converted into its glucuronide and sulfate (B86663) conjugates during absorption, indicating active metabolic processes within the intestinal cells. nih.gov

Pharmacokinetics and Biotransformation of Aloe Emodin Glucoside

Absorption Profiles (e.g., Intestinal Absorption, Bioavailability Considerations)

The intestinal absorption of aloe-emodin-glucoside is a critical determinant of its systemic bioavailability. As a glycoside, its absorption is generally poor in its intact form. Studies using in vitro models, such as Caco-2 cell monolayers and everted gut sacs, have provided insights into the absorption characteristics of related compounds like aloin (B1665253) (an aloe-emodin (B1665711) C-glycoside) and its aglycone, aloe-emodin.

Research indicates that the absorption of these anthraquinones is relatively low. For instance, in one study, the percentage of absorption for aloin and aloe-emodin ranged from 5.51% to 6.60% and 6.60% to 11.32%, respectively. nih.govnih.govresearchgate.net A significant portion of these compounds is transformed during absorption, with up to 18.18% of aloe-emodin being absorbed as glucuronidated or sulfated conjugates. nih.govnih.govresearchgate.net This suggests that while the parent glycoside may have limited permeability, its metabolites can enter systemic circulation.

The aglycone form, aloe-emodin, demonstrates a higher absorption rate than its glycoside counterpart, aloin. nih.gov This difference may be attributed to the lipophilicity of the aglycone, which facilitates passive diffusion across the intestinal membrane. nih.gov However, the absorption of aloe-emodin is not solely passive. Evidence suggests the involvement of glucose transporters, such as the sodium-dependent glucose co-transporter (SGLT1), in the intestinal uptake of emodin (B1671224), a structurally similar anthraquinone (B42736), which may also apply to aloe-emodin. nih.gov

Table 1: In Vitro Absorption of Aloe-emodin and Related Compounds

Compound Concentration (µM) Absorption Rate (%) Model Reference Aloin 5-50 5.51 - 6.60 Caco-2/Everted Gut Sac [4, 11] Aloe-emodin 5-50 6.60 - 11.32 Caco-2/Everted Gut Sac [4, 11] Aloesin 5-50 7.61 - 13.64 Caco-2/Everted Gut Sac [4, 11]

Distribution and Systemic Exposure

Following absorption, aloe-emodin and its metabolites are distributed throughout the body. Pharmacokinetic studies in rats have shown that after intravenous administration of aloe-emodin, the major molecules found in the blood are aloe-emodin glucuronides and rhein (B1680588) sulfates. researchgate.netnih.gov When administered orally, the parent form of aloe-emodin is not readily absorbed, and the systemic exposure is primarily to its metabolites, with aloe-emodin glucuronide being the most abundant, followed by rhein glucuronide and rhein. researchgate.netnih.gov

Anthraquinones, in general, tend to distribute to tissues and organs with high blood flow, such as the liver, kidneys, and spleen. hku.hk Studies have reported higher concentrations of aloe-emodin and its metabolites in the liver compared to plasma. researchgate.net This distribution pattern is significant as it can influence both the therapeutic effects and potential toxicity of the compound. For instance, the accumulation in the liver may be related to reported hepatotoxicity at high doses. researchgate.net

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound is extensive and involves several key metabolic pathways, including glucuronidation, sulfation, and conversion to its aglycone, aloe-emodin, which can be further metabolized.

Glucuronidation is a major phase II metabolic pathway for aloe-emodin. researchgate.netnih.gov In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of aloe-emodin, forming aloe-emodin glucuronides. This conjugation increases the water solubility of the compound, facilitating its excretion. In vitro studies with Caco-2 cells, a model for the human intestinal epithelium, have demonstrated that these cells are capable of metabolizing aloe-emodin into its glucuronides. nih.gov Following oral administration of aloe-emodin in rats, aloe-emodin glucuronide is the predominant metabolite in systemic circulation. researchgate.netnih.gov

Sulfation is another important phase II conjugation reaction involved in the metabolism of aloe-emodin. researchgate.netnih.gov This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group to the molecule. Following intravenous administration of aloe-emodin, rhein sulfates were identified as significant metabolites in the blood. researchgate.netnih.gov Similar to glucuronidation, sulfation enhances the water solubility of the metabolites, aiding in their elimination from the body.

The initial and crucial step in the metabolism of this compound is its hydrolysis to the aglycone, aloe-emodin. This conversion is primarily carried out by the intestinal microflora. nih.gov Once formed, aloe-emodin can undergo further biotransformation. One of the key metabolites of aloe-emodin is rhein. researchgate.netnih.gov The conversion of aloe-emodin to rhein involves the oxidation of the hydroxymethyl group at the C-3 position to a carboxylic acid. Rhein itself is pharmacologically active and can undergo further glucuronidation and sulfation. researchgate.netnih.gov

Role of Intestinal Microflora in Biotransformation

The intestinal microflora plays a pivotal role in the biotransformation of this compound. The glycosidic bond in this compound is resistant to hydrolysis by host digestive enzymes in the upper gastrointestinal tract. However, upon reaching the colon, the gut microbiota, which possesses a wide array of enzymatic activities, can cleave this bond, releasing the aglycone, aloe-emodin. nih.gov